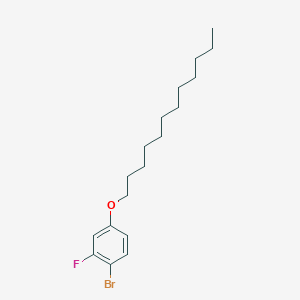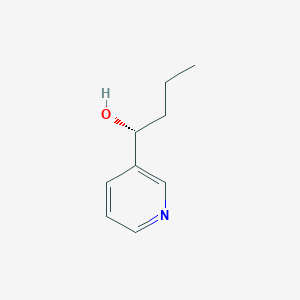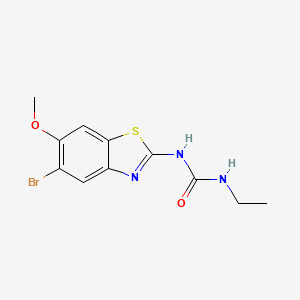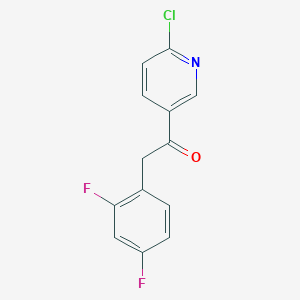
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate is an organic compound that belongs to the class of acetoacetate esters It is characterized by the presence of an ethyl ester group, a cyclohexyloxy group, and an acetoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with cyclohexanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
Ethyl acetoacetate+CyclohexanolAcid catalystEthyl 4-cyclohexyloxy-acetoacetate+Water
Industrial Production Methods
On an industrial scale, the production of ethyl 4-cyclohexyloxy-acetoacetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyloxy-acetoacetic acid or cyclohexyloxy-acetone.
Reduction: Formation of ethyl 4-cyclohexyloxy-butanol.
Substitution: Formation of various substituted acetoacetate esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of ethyl 4-cyclohexyloxy-acetoacetate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in nucleophilic addition and substitution reactions. In biological systems, its mechanism may involve enzyme-mediated transformations, leading to the formation of bioactive metabolites.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(cyclohexyloxy)-3-oxobutanoate can be compared with other acetoacetate esters, such as ethyl acetoacetate and methyl acetoacetate. While all these compounds share the acetoacetate moiety, ethyl 4-cyclohexyloxy-acetoacetate is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties.
Similar Compounds
- Ethyl acetoacetate
- Methyl acetoacetate
- Diethyl malonate
- Acetylacetone
These compounds are commonly used in organic synthesis and serve as important intermediates in the production of various chemicals and pharmaceuticals.
Eigenschaften
CAS-Nummer |
126930-22-1 |
|---|---|
Molekularformel |
C12H20O4 |
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
ethyl 4-cyclohexyloxy-3-oxobutanoate |
InChI |
InChI=1S/C12H20O4/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h11H,2-9H2,1H3 |
InChI-Schlüssel |
VRQBEHLYFWRCSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)COC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-nitro-6-[(phenylsulfonyl)methyl]pyridine](/img/structure/B8379150.png)
![6-(5-methoxypyridin-3-yl)-N-(pyrazin-2-yl)benzo[d]thiazol-2-amine](/img/structure/B8379152.png)





![Methyl 6-bromo-5-fluorobenzo[d]isothiazole-3-carboxylate](/img/structure/B8379206.png)





